molecular formula C11H14N2OS B1486642 2-(Diethylamino)benzo[d]thiazol-6-ol CAS No. 75105-05-4

2-(Diethylamino)benzo[d]thiazol-6-ol

Cat. No.: B1486642
CAS No.: 75105-05-4
M. Wt: 222.31 g/mol
InChI Key: FMYKVNAXSVUEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)benzo[d]thiazol-6-ol is a heterocyclic compound that contains both a benzene ring and a thiazole ring. It has a molecular weight of 222.31 . The compound is solid in its physical form . It is often used in various scientific experiments for its unique properties and potential applications in different research fields.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2OS/c1-3-13(4-2)11-12-9-6-5-8(14)7-10(9)15-11/h5-7,14H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 222.31 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Cytotoxic Evaluation and EGFR Inhibition

A series of benzo[d]thiazole-2-carboxamide derivatives, including ones structurally related to 2-(Diethylamino)benzo[d]thiazol-6-ol, have been synthesized and evaluated for cytotoxicity against cancer cell lines with high expression of epidermal growth factor receptor (EGFR). These compounds showed moderate to excellent potency, suggesting potential as EGFR inhibitors with selectivity towards cancer cells over normal cells (Zhang et al., 2017).

Fluorescent Sensing for Metal Ions

Derivatives of benzimidazole and benzothiazole, including compounds structurally related to this compound, have been developed as fluorescent sensors for metal ions such as Al3+ and Zn2+. These compounds demonstrated large Stokes shifts and high sensitivity and selectivity for detecting Al3+ and Zn2+, showcasing their utility in metal ion sensing (Suman et al., 2019).

Dye-Sensitized Solar Cells

In the field of renewable energy, specifically dye-sensitized solar cells (DSSCs), novel coumarin sensitizers incorporating 2-(thiophen-2-yl)thiazole as a π-bridge have been synthesized. These structures, related to this compound, showed improved light-harvesting capabilities and photovoltaic performance, indicating their effectiveness as sensitizers in DSSCs (Han et al., 2015).

Drug Discovery and Synthesis

Compounds featuring the benzo[d]thiazole core, including this compound and its derivatives, have been explored for their potential in drug discovery. An efficient synthesis route for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks has been described, offering opportunities for the development of novel therapeutic agents (Durcik et al., 2020).

Biochemical Analysis

Biochemical Properties

2-(Diethylamino)benzo[d]thiazol-6-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial, antioxidant, and anticancer properties . The compound may inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death . Additionally, it interacts with enzymes involved in metabolic pathways, influencing their activity and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in oxidative stress response, enhancing the cell’s antioxidant capacity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific proteins and enzymes allows it to modulate their activity, thereby influencing cellular processes . For instance, its interaction with antioxidant enzymes enhances their activity, providing protection against oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect cellular metabolism, leading to changes in energy production and utilization . For example, its interaction with enzymes involved in oxidative stress response enhances the cell’s ability to manage reactive oxygen species .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . The compound’s distribution within different cellular compartments can determine its effectiveness in targeting specific cellular processes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . For instance, its localization within mitochondria can enhance its ability to modulate oxidative stress responses and energy metabolism .

Properties

IUPAC Name

2-(diethylamino)-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-3-13(4-2)11-12-9-6-5-8(14)7-10(9)15-11/h5-7,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYKVNAXSVUEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diethylamino)benzo[d]thiazol-6-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Diethylamino)benzo[d]thiazol-6-ol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(Diethylamino)benzo[d]thiazol-6-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(Diethylamino)benzo[d]thiazol-6-ol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Diethylamino)benzo[d]thiazol-6-ol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Diethylamino)benzo[d]thiazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.